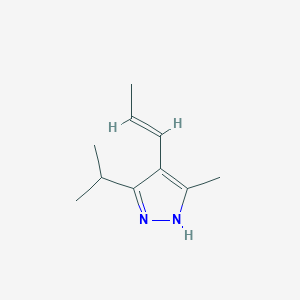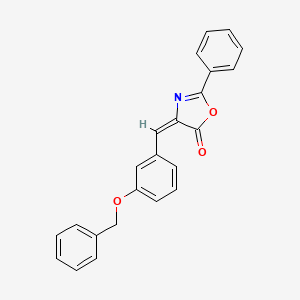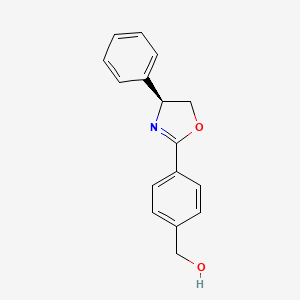
(S)-(4-(4-Phenyl-4,5-dihydrooxazol-2-yl)phenyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-(4-(4-Phenyl-4,5-dihydrooxazol-2-yl)phenyl)methanol is a chiral compound with a molecular formula of C16H15NO2 and a molecular weight of 253.3 g/mol . This compound features a phenyl group attached to a dihydrooxazole ring, which is further connected to a phenylmethanol moiety. The stereochemistry of the compound is denoted by the (S)-configuration, indicating the specific spatial arrangement of its atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(4-(4-Phenyl-4,5-dihydrooxazol-2-yl)phenyl)methanol typically involves the following steps:
Formation of the Dihydrooxazole Ring: This step involves the cyclization of an amino alcohol with a carboxylic acid derivative under acidic conditions to form the dihydrooxazole ring.
Attachment of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts alkylation reaction, where a phenyl halide reacts with the dihydrooxazole ring in the presence of a Lewis acid catalyst.
Introduction of the Phenylmethanol Moiety: The final step involves the reduction of a phenyl ketone to the corresponding phenylmethanol using a reducing agent such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-(4-(4-Phenyl-4,5-dihydrooxazol-2-yl)phenyl)methanol undergoes various chemical reactions, including:
Oxidation: The phenylmethanol moiety can be oxidized to the corresponding phenyl ketone using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The phenyl ketone can be reduced back to the phenylmethanol using reducing agents like sodium borohydride.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Nitration with nitric acid and sulfuric acid, sulfonation with sulfur trioxide, halogenation with bromine or chlorine.
Major Products Formed
Oxidation: Phenyl ketone derivatives.
Reduction: Phenylmethanol derivatives.
Substitution: Nitro, sulfonyl, and halogenated phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
(S)-(4-(4-Phenyl-4,5-dihydrooxazol-2-yl)phenyl)methanol has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules and as a ligand in asymmetric catalysis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific optical and electronic properties.
Wirkmechanismus
The mechanism of action of (S)-(4-(4-Phenyl-4,5-dihydrooxazol-2-yl)phenyl)methanol involves its interaction with specific molecular targets and pathways. The compound’s chiral nature allows it to selectively bind to enzymes and receptors, modulating their activity. For example, it may inhibit or activate certain enzymes involved in metabolic pathways, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
(S)-(4-(4-Phenyl-4,5-dihydrooxazol-2-yl)phenyl)methanol can be compared with other similar compounds, such as:
®-(4-(4-Phenyl-4,5-dihydrooxazol-2-yl)phenyl)methanol: The enantiomer of the compound, which has a different spatial arrangement of atoms and may exhibit different biological activities.
(S)-(4-(4-Phenyl-4,5-dihydrooxazol-2-yl)pyridin-4-ol): A structurally similar compound with a pyridin-4-ol moiety instead of phenylmethanol, which may have different chemical and biological properties.
Eigenschaften
Molekularformel |
C16H15NO2 |
|---|---|
Molekulargewicht |
253.29 g/mol |
IUPAC-Name |
[4-[(4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]methanol |
InChI |
InChI=1S/C16H15NO2/c18-10-12-6-8-14(9-7-12)16-17-15(11-19-16)13-4-2-1-3-5-13/h1-9,15,18H,10-11H2/t15-/m1/s1 |
InChI-Schlüssel |
PCJFDNJKNIQQMG-OAHLLOKOSA-N |
Isomerische SMILES |
C1[C@@H](N=C(O1)C2=CC=C(C=C2)CO)C3=CC=CC=C3 |
Kanonische SMILES |
C1C(N=C(O1)C2=CC=C(C=C2)CO)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{1-[N-(2,6-Dichlorobenzoyl)glycyl]pyrrolidin-2-yl}boronic acid](/img/structure/B15207865.png)
![1-(2'-(Dicyclohexylphosphino)-6-methoxy-[1,1'-biphenyl]-3-yl)piperidine](/img/structure/B15207873.png)
![2-(Hydroxymethyl)benzo[d]oxazole-4-carboxaldehyde](/img/structure/B15207874.png)

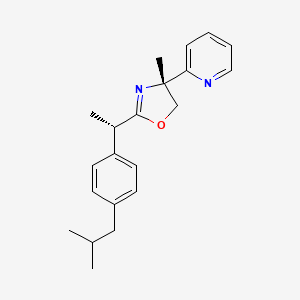


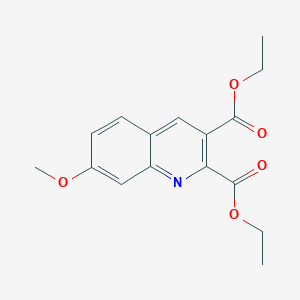
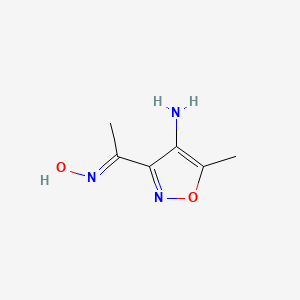
![3-(5-Methylthiophen-2-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B15207913.png)
![2-Methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole](/img/structure/B15207928.png)

